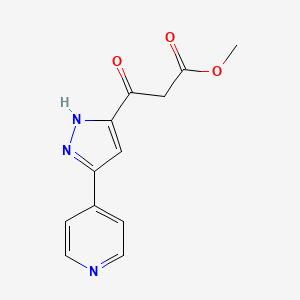

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

Description

Propriétés

IUPAC Name |

methyl 3-oxo-3-(3-pyridin-4-yl-1H-pyrazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-18-12(17)7-11(16)10-6-9(14-15-10)8-2-4-13-5-3-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZBTAEZNQVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester, with the molecular formula C₁₂H₁₁N₃O₃ and a molecular weight of 245.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring fused with a pyridine moiety, which is often associated with various pharmacological properties.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ |

| Molecular Weight | 245.23 g/mol |

| CAS Number | 1309672-63-6 |

| IUPAC Name | Methyl 3-oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)propanoate |

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with various cellular pathways. The presence of the pyrazole and pyridine functional groups is believed to enhance its affinity for specific biological targets, potentially including enzymes and receptors involved in cancer proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving related pyrazole derivatives have shown selective inhibition of cancer cell proliferation. A notable study reported IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, highlighting the potential of these compounds in targeted cancer therapies .

Mechanistic Insights

The mechanism by which these compounds exert their effects may involve:

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to act as HDAC inhibitors, leading to altered gene expression profiles that favor apoptosis in cancer cells.

- Induction of Apoptosis : The loss of DAPI staining in treated cancer cells indicates nuclear disintegration, a hallmark of apoptosis .

- Targeting Heat Shock Proteins : Compounds similar to this ester have been noted to interact with heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival under stress conditions .

Study 1: Antiproliferative Activity

A series of synthesized pyrazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The study found that certain compounds demonstrated high selectivity towards cancerous cells while sparing normal cells, emphasizing their therapeutic potential .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression. Such studies are essential for understanding the structure-activity relationships (SAR) and guiding further modifications to enhance efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. The incorporation of pyridine and pyrazole rings in the structure of 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit specific cancer cell lines, suggesting that this compound may have similar effects .

-

Anti-inflammatory Properties :

- Compounds with structural similarities to this compound have shown promise in reducing inflammation in preclinical models. The compound's ability to modulate inflammatory pathways could be beneficial for developing treatments for chronic inflammatory diseases.

- Research Insight : A review in Pharmacological Reviews highlighted various pyrazole derivatives' anti-inflammatory mechanisms, indicating a pathway for future research on this compound .

Agricultural Applications

- Pesticide Development :

- The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against specific pests can be enhanced through structural modifications, making it an area of active research.

- Field Study : Research conducted on similar compounds showed effective pest control in agricultural settings, demonstrating the potential for this compound as a bioactive agent .

Data Table of Applications

Comparaison Avec Des Composés Similaires

Heterocyclic Esters in Patent Literature

- (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (): Molecular Weight: LCMS data (m/z 501 [M+H]+) indicates a molecular weight of ~500.5 g/mol. Comparison: The target compound lacks halogenated substituents but shares a pyridinyl group. This difference may reduce its reactivity compared to halogenated analogs but improve solubility in polar solvents .

3-[(4S)-8-Bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]-propionic acid methyl ester ():

- Structure : Incorporates a benzodiazepine core, making it significantly larger and more rigid than the target compound.

- Applications : Likely used in pharmaceutical research due to its structural complexity, whereas the target compound’s simpler pyrazole-pyridine system may offer synthetic versatility .

Simple Propionic Acid Esters

- Methyl propionate ():

- Molecular Weight : 88.11 g/mol.

- Physical Properties : Boiling point ~79°C, density 0.915 g/cm³.

- Comparison : The target compound’s aromatic substituents increase molecular weight and likely reduce volatility. Methyl propionate is industrially favored for its simplicity and low cost, while the target compound’s heterocyclic groups may suit specialized applications like drug intermediates .

Reactivity and Functional Comparisons

Halogenated vs. Non-Halogenated Esters

-

- Reactivity : Enhanced electrophilicity due to the chlorine atom, accelerating reactions like ester hydrolysis.

- Comparison : The target compound lacks halogens, suggesting slower reactivity in similar conditions. However, its pyridinyl group may participate in π-π stacking or hydrogen bonding, influencing stability in biological matrices .

-

- Performance : Reduces battery lifetime in electrochemical applications due to unstable SEI (solid-electrolyte interphase) formation.

- Comparison : The target compound’s aromaticity may improve stability in electrochemical settings compared to halogenated lactones, though this remains speculative without direct data .

Data Tables

Table 1: Structural and Functional Comparison of Selected Esters

Méthodes De Préparation

General Strategies for Synthesis

The synthesis of compounds like 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of the Pyridine Moiety : This often involves cross-coupling reactions or direct substitution reactions.

- Esterification : Conversion of the carboxylic acid group to a methyl ester can be done using methanol in the presence of an acid catalyst.

Challenges and Considerations

- Selectivity : Ensuring the correct regiochemistry during the introduction of the pyridine and oxo groups.

- Yield : Maximizing the yield of each step to ensure an efficient overall process.

- Purity : Maintaining high purity throughout the synthesis to avoid complex purification steps.

Data and Research Findings

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation and Cross-Coupling | Hydrazine, Carbonyl Compound, Pyridine Derivative, Methanol | Acidic Conditions, High Temperature | Variable |

| Direct Substitution and Esterification | Pyridine-Substituted Pyrazole, Oxidizing Agent, Methanol | Basic Conditions, Moderate Temperature | Variable |

Note : Specific yields and conditions may vary based on the exact reagents and methods used.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation and cyclization strategy. For example:

Condensation : Reacting pyridinyl-pyrazole precursors with propionic acid derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C).

Esterification : Methyl ester formation using chloroacetyl chloride or similar acylating agents in the presence of a base .

Oxidation : Final oxidation steps may involve agents like MnO₂ or acidic conditions to stabilize the 3-oxo group .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LCMS : For molecular weight confirmation (e.g., observed m/z 531 [M-H]⁻ in similar derivatives) .

- HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) to assess purity .

- NMR : ¹H/¹³C NMR to verify the pyridinyl-pyrazole scaffold and ester linkage.

- Elemental Analysis : To confirm stoichiometry, especially for novel derivatives .

Q. How can researchers optimize reaction yields for pyridinyl-pyrazole intermediates?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (0–5°C) during condensation to minimize side reactions .

- Catalyst Screening : Test bases like piperidine or triethylamine for improved cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Advanced Research Questions

Q. How to resolve conflicting LCMS/HPLC data during purity assessment?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods like high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and the target compound.

- X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous structural confirmation (e.g., disorder resolution in pyrazole derivatives ).

- pH-Dependent Stability Testing : Assess degradation under acidic/basic conditions to identify labile functional groups (e.g., ester hydrolysis) .

Q. What strategies improve the stability of the methyl ester group in aqueous environments?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester with a more stable prodrug moiety (e.g., tert-butyl ester) for in vivo studies.

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.

- Buffer Optimization : Use non-aqueous solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to moisture .

Q. How to computationally model the electronic effects of the pyridinyl-pyrazole core?

- Methodological Answer :

- DFT Calculations : Use Gaussian or similar software to map electron density around the pyridinyl nitrogen and pyrazole carbonyl groups.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) to predict binding affinities.

- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths/angles ).

Q. What are common side products in the synthesis of this compound, and how are they characterized?

- Methodological Answer :

- Byproduct Identification :

- Diastereomers : Chiral HPLC to separate enantiomers (common in pyrazole derivatives).

- Oxidation Byproducts : LCMS monitoring for higher m/z values (e.g., over-oxidation to carboxylic acids).

- Mitigation : Optimize reaction stoichiometry and use inert atmospheres to suppress oxidative side pathways .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.